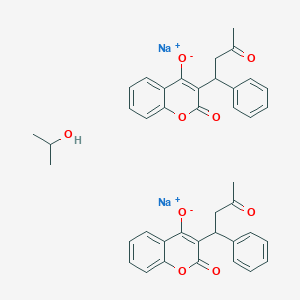

Warfarin sodium clathrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C41H38Na2O9 |

|---|---|

Molecular Weight |

720.7 g/mol |

IUPAC Name |

disodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate;propan-2-ol |

InChI |

InChI=1S/2C19H16O4.C3H8O.2Na/c2*1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-3(2)4;;/h2*2-10,15,21H,11H2,1H3;3-4H,1-2H3;;/q;;;2*+1/p-2 |

InChI Key |

VLYIGFRRLKDPQS-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)O.CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Clathrate Formation Principles

Approaches to Warfarin (B611796) Sodium Clathrate Crystallization

The crystallization of warfarin sodium clathrate is a critical step that defines the physical properties of the active pharmaceutical ingredient. The process is typically achieved by dissolving either warfarin acid or amorphous warfarin sodium in a suitable solvent system and inducing crystallization under controlled conditions. mdpi.comresearchgate.net The goal is to produce a stable, crystalline solid with a uniform structure.

The choice of solvent is a determining factor in the formation of this compound. Isopropyl alcohol is the key guest molecule required to form the stable crystalline clathrate structure. researchgate.netresearchgate.net Solvent systems for crystallization are therefore typically composed of isopropyl alcohol and water.

The inclusion of guest molecules is highly sensitive to the composition of the solvent system. Key findings from research on the influence of solvents include:

Essential Alcohols : Lower aliphatic alcohols that are miscible with water, such as methanol, ethanol (B145695), and isopropanol (B130326), are considered essential for the crystallization process. google.com However, isopropanol is specifically identified as the solvent that leads to the formation of the clathrate. google.comgoogleapis.com Using ethanol, for instance, is a method employed to specifically avoid clathrate formation. google.com

Role of Water : Water plays a critical role in both the formation and stability of the clathrate. The ratio of warfarin sodium to isopropyl alcohol and water can vary, with research indicating that ratios from 8:4:0 to 8:2:2 can still yield the desired monoclinic space lattice. researchgate.netnih.gov However, an increase in the water content in the system can lead to a reduction in the crystallinity of the final clathrate product. nih.gov

The following table summarizes the effects of different solvent systems on the formation of warfarin sodium solids.

| Solvent System | Effect on Warfarin Sodium | Outcome |

| Isopropanol / Water | Acts as the guest molecule for clathrate formation. | Formation of crystalline Warfarin Sodium Isopropanol Clathrate. researchgate.netgoogle.com |

| Ethanol (>90%) | Prevents the formation of a clathrate structure. | Production of amorphous warfarin sodium. google.comgoogleapis.com |

| Acetone / Water | Used to create a slurry for reaction with a base. | Can be used to produce amorphous warfarin sodium upon evaporation. google.com |

| Methanol | Not preferred for clathrate formation. | Inferior results compared to isopropanol. googleapis.com |

Achieving a structurally homogenous this compound product requires precise control over several crystallization parameters. These parameters influence the nucleation and growth of crystals, thereby affecting the final product's physical characteristics.

Temperature : Temperature control is crucial throughout the process. Crystallization is often initiated by cooling the solution. google.com Temperatures between 0°C and 20°C are reported to facilitate the separation of the clathrate crystals. google.com The stability of the final product is also temperature-dependent; physical changes have been observed after storing the clathrate for 24 hours at 80°C. nih.gov

Agitation : Stirring the solution during crystallization is a common practice. It helps to reduce the size of the crystals and prevents the inclusion of impurities, such as lithium halide salts, that may be present in the reaction mixture. google.com

Humidity : The crystalline clathrate is sensitive to humidity. At a relative humidity of 68% or higher, the clathrate tends to lose the entrapped isopropyl alcohol while absorbing water, which can lead to its conversion to the amorphous form. nih.gov This conversion is irreversible because the isopropyl alcohol molecule is essential for maintaining the crystal structure. researchgate.netresearchgate.net

pH : The pH of the solution can influence the state of the warfarin molecule. In acidic conditions (pH less than 5), the sodium salt can dissociate, leading to the protonation of the warfarin ion and subsequent precipitation of the less soluble warfarin acid form instead of the desired clathrate. mdpi.comnih.gov

Preparation of this compound from Amorphous Forms

The crystalline clathrate form is often prepared from amorphous warfarin sodium as a method of purification. mdpi.comresearchgate.netnih.gov The amorphous solid lacks a long-range ordered crystal structure and may contain more impurities. The conversion process leverages the principles of crystallization to produce a more stable and pure crystalline form.

The general methodology involves dissolving the amorphous warfarin sodium in a solvent system that promotes clathrate formation, primarily a mixture of isopropyl alcohol and water. The solution is prepared, potentially with heating, to ensure complete dissolution. Subsequently, crystallization is induced by carefully controlling parameters such as temperature reduction and agitation, as detailed previously. As the solution cools and becomes supersaturated, the warfarin sodium and isopropyl alcohol molecules self-assemble into the ordered lattice of the clathrate, which then precipitates from the solution. The resulting crystalline solid is then isolated for further processing.

Purification Strategies for Warfarin Sodium Intermediates and Clathrate Products

High purity is essential for pharmaceutical-grade this compound. Purification strategies are applied to both the starting materials (intermediates) and the final clathrate product.

For intermediates like crude warfarin acid, a multi-step purification process can be employed. google.com This involves:

Suspending the crude acid in a solvent that is not miscible with water.

Extracting the warfarin acid into an aqueous solution using a dilute base.

Separating the aqueous phase, filtering it, and diluting it with a lower alkyl alcohol.

Acidifying the solution to a pH of approximately 2 to 5, which causes the pure warfarin acid to precipitate.

The precipitated pure acid is then filtered and dried.

Once the clathrate is crystallized, further purification of the final product can be performed. This often involves washing the collected crystals with specific organic solvents, such as dry ethyl ether. google.com This washing step helps to remove any remaining organic impurities and occluded salts that may have been trapped during crystallization. google.com Additionally, treating the crude salt solution with activated charcoal before crystallization can be used to remove colored impurities. googleapis.com

Advanced Solid State Characterization Techniques for Warfarin Sodium Clathrate

X-ray Diffraction Methodologies for Structural Elucidation

X-ray diffraction (XRD) is a cornerstone technique for the solid-state analysis of crystalline materials like warfarin (B611796) sodium clathrate. It provides fundamental insights into the atomic and molecular arrangement within the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional architecture of warfarin sodium clathrate. This powerful technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction paTVern. The analysis of these paTVerns allows for the determination of unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice.

Research has established that warfarin sodium crystallizes with 2-propanol to form a clathrate, which was previously sometimes described as a true solvate. science.govuomustansiriyah.edu.iqupatras.gr The molar ratio of warfarin sodium to isopropanol (B130326) in this clathrate is 2:1. researchgate.netresearchgate.net SCXRD studies have been instrumental in defining the intricate network of host-guest interactions, revealing how the isopropyl alcohol molecules are entrapped within the crystalline framework of warfarin sodium. science.gov This detailed structural information is crucial for understanding the stability of the clathrate and the role of the guest molecule in maintaining the crystalline structure. researchgate.net

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the analysis of polycrystalline materials. In the context of this compound, PXRD is invaluable for phase identification and the quantification of crystallinity. researchgate.netupatras.gr

The PXRD paTVern of a crystalline substance is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The crystalline form of this compound exhibits characteristic diffraction peaks, with a major peak often observed around 8.25° 2θ, which can be utilized for both qualitative and quantitative assessments. researchgate.net Other significant peaks have been noted at approximately 18.7° and 21.4° 2θ. researchgate.net

A key application of PXRD is the quantification of the crystalline fraction of warfarin sodium in a sample, particularly in the presence of its amorphous form. nih.govebi.ac.uk An XRPD method was developed and validated for estimating the percentage of crystalline warfarin sodium in drug products. nih.gov The distinctive diffractogram region between 7-9° 2θ was found to be particularly useful, as the peak intensity in this area increases with a higher percentage of crystalline warfarin sodium. researchgate.netnih.gov This method has been validated for accuracy, precision, linearity, and has defined limits of detection (LOD) and quantitation (LOQ). researchgate.netnih.gov

The stability of the clathrate can also be monitored using PXRD. For instance, at relative humidities of 68% or higher, the clathrate may lose isopropyl alcohol, take up water, and convert to an amorphous state, a transformation that is readily detectable by the loss of characteristic diffraction peaks. researchgate.net Furthermore, interactions with excipients in pharmaceutical formulations can induce phase transformations of the crystalline drug to its amorphous form, a change that can be monitored by techniques including PXRD. nih.gov

Table 1: PXRD Method Validation Parameters for Quantification of Crystalline Warfarin Sodium

| Formulation | LOD (%) | LOQ (%) |

| M1 (WS:lactose (B1674315) monohydrate 1:9) | 3.04 | 9.21 |

| M2 (WS:anhydrous lactose 1:9) | 3.17 | 9.62 |

| M3 (WS:lactose monohydrate 1:21.5) | 4.17 | 12.65 |

| M4 (WS:lactose anhydrous 1:21.5) | 4.49 | 13.30 |

| Data sourced from a study on the development and validation of an XRPD method for quantifying crystalline warfarin sodium. researchgate.netnih.gov |

Spectroscopic Techniques for Molecular and Supramolecular Analysis

Spectroscopic techniques offer a complementary suite of tools for probing the molecular and supramolecular characteristics of this compound. These methods provide information on chemical bonding, conformational details, and electronic structure.

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment and conformation of molecules in the solid state. For this compound, both ¹³C and ²³Na SSNMR have been employed to distinguish between its crystalline and amorphous forms and to study its interactions with other substances. nih.govmdpi.comresearchgate.net

¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR spectra can clearly differentiate between the crystalline and amorphous forms of warfarin sodium. The crystalline clathrate form (WSC) is characterized by narrow signals, notably a ketone signal around 212 ppm and signals for the Na-O-CH= and O-C=O carbons between 175-165 ppm. mdpi.com In contrast, the amorphous form (WSA) displays broad, featureless resonances. mdpi.com SSNMR can also detect the conversion of crystalline this compound to the crystalline acidic form when mixed with certain excipients like dicalcium phosphate (B84403). nih.govmdpi.com

²³Na MAS NMR provides specific insights into the sodium environment. Crystalline this compound exhibits a characteristic quadrupolar spectral paTVern with sharp maxima and edges, which is distinctly different from the broad, featureless resonance of amorphous warfarin sodium centered around -7.1 ppm. mdpi.com This makes ²³Na SSNMR a sensitive tool for detecting changes in the solid-state form of warfarin sodium. nih.govmdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. These techniques are highly sensitive to changes in chemical bonding and molecular structure, making them ideal for characterizing this compound and distinguishing it from other forms. upatras.grmdpi.comnih.govgoogle.com

FT-IR spectroscopy has been used to identify characteristic vibrational peaks of warfarin sodium. nih.gov The spectrum of warfarin sodium powder shows notable peaks at 1722 cm⁻¹ (lactone C=O stretch) and 1340 cm⁻¹ (phenol O-H bend). nih.govresearchgate.net In some studies, a peak at 1675 cm⁻¹ is observed for the lactone C=O stretch. researchgate.net The absence of specific peaks, such as those at 1598 cm⁻¹ and 1511 cm⁻¹, can confirm the absence of warfarin sodium amorphous or clathrate forms in a sample. mdpi.com

Raman spectroscopy is another powerful vibrational technique that offers complementary information to FT-IR. upatras.grmdpi.com It can effectively differentiate between the crystalline clathrate and amorphous forms of warfarin sodium, although their spectra can be quite similar. mdpi.com More significantly, Raman spectroscopy can distinguish warfarin sodium salts from the unsalted warfarin form. mdpi.com For instance, the conversion of crystalline this compound to its acidic form is clearly indicated by changes in the Raman signals in the 1550 to 1650 cm⁻¹ range. mdpi.com Transmission Raman spectroscopy (TRS) has been explored for the quantitative analysis of warfarin sodium and this compound in pharmaceutical tablets, even at very low concentrations. stfc.ac.uk

Table 2: Key Vibrational Peaks for Warfarin Sodium

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 1722 | Lactone C=O stretch | FT-IR |

| 1675 | Lactone C=O stretch | FT-IR |

| 1598 | C-C stretching vibration (phenyl A) | IR |

| 1511 | C-C stretching vibration (phenyl B) | IR |

| 1340 | Phenol O-H bend | FT-IR/Raman |

| 1550-1650 | Region showing changes upon conversion to acidic form | Raman |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about its electronic structure. While primarily a solution-state technique, it is valuable for the quantitative analysis of this compound and for studying its behavior upon dissolution. mdpi.compharmj.org.uanih.govresearchgate.netjetir.org

The UV spectrum of this compound in various solvents typically shows two absorption bands. pharmj.org.ua The exact position of the absorption maximum (λmax) is solvent-dependent. For instance, in water, the λmax is around 306 nm, while in 95% ethanol (B145695) it shifts to 312 nm, and in acetonitrile (B52724) to 319 nm. pharmj.org.ua In a binary solvent mixture of isopropyl alcohol and ethanol, the λmax for warfarin sodium isopropanol solvate is at 305 nm. nih.gov

UV-Vis spectroscopy is a reliable method for the quantitative determination of this compound in both bulk substance and pharmaceutical dosage forms. pharmj.org.uajetir.org Furthermore, it can be used to study the stability of warfarin sodium in solution. For example, in aqueous solutions, the coexistence of protonated and unprotonated warfarin ions can be detected, which is relevant to the potential for precipitation of the less soluble unsalted warfarin form. mdpi.comnih.govsemanticscholar.orgnih.gov The pH of aqueous solutions of this compound has been measured to be around 5.9. mdpi.comsemanticscholar.org

Table 3: UV Absorption Maxima (λmax) of this compound in Different Solvents

| Solvent | λmax (nm) |

| Water | 306 |

| 95% Ethanol | 312 |

| Acetonitrile | 319 |

| Isopropyl alcohol + Ethanol (binary mixture) | 305 |

| Data compiled from various spectrophotometric studies. pharmj.org.uanih.gov |

Thermal Analysis Methods for Solid-State Transitions

Thermal analysis techniques are pivotal in characterizing the solid-state properties of pharmaceutical compounds like this compound. These methods measure changes in the physical properties of a substance as a function of temperature, providing critical information about its stability, composition, and phase behavior.

Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermodynamics of phase transitions in this compound. nih.govnih.gov This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For this compound, DSC analysis reveals distinct thermal events that are characteristic of its structure.

Research indicates that the crystalline form of warfarin sodium, specifically the isopropanol clathrate, exhibits a significant and sharp endothermic event. mdpi.com This peak is consistently observed at temperatures around 192-194°C. mdpi.comresearchgate.net This endotherm corresponds to the evolution of the entrapped isopropyl alcohol (IPA) from the clathrate structure, immediately followed by the melting of the desolvated warfarin sodium crystalline form. mdpi.comnih.gov The ability of DSC to distinguish between different forms of warfarin, such as the clathrate, amorphous, and pure warfarin acid, makes it an indispensable technique in solid-state characterization. mdpi.com For instance, pure warfarin has a melting point near 165°C, while the amorphous form shows a broad endotherm around 100°C due to moisture loss. mdpi.com

The precise temperature of the endothermic peak for this compound can vary slightly depending on the experimental conditions, such as the type of pan used (e.g., open vs. hermetically sealed). nih.gov Using hermetically sealed pans with a pinhole is often preferred when studying solvates to accurately capture the desolvation event. nih.gov

Table 1: DSC Findings for this compound

| Parameter | Observed Value | Interpretation | Source(s) |

|---|---|---|---|

| Endothermic Peak Temperature | ~192.34°C - 194.41°C | Corresponds to the loss of isopropyl alcohol (desolvation) and subsequent melting of the warfarin sodium crystal lattice. | mdpi.comresearchgate.net |

| Nature of Transition | Sharp Endotherm | Indicates a distinct, energetic phase transition characteristic of a crystalline material. | mdpi.com |

Thermogravimetric Analysis (TGA) for Solvent Loss and Degradation Onset

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu It is particularly useful for quantifying solvent content and determining the onset temperature of thermal degradation. For this compound, which is an isopropyl alcohol solvate, TGA is essential for confirming the amount of entrapped solvent. nih.govmdpi.com

Studies have consistently shown that this compound contains a significant percentage of isopropyl alcohol. researchgate.net TGA experiments reveal a weight loss of approximately 8.3% to 8.4%, which is attributed to the loss of the entrapped IPA. researchgate.netmdpi.com This desolvation event typically occurs at temperatures leading up to the melting point observed in DSC, confirming that the solvent is released before the crystal structure melts. nih.gov For example, research has shown that the loss of IPA content occurs around 393.15 K (120°C) without immediate chemical degradation. nih.gov The rate of this IPA loss is dependent on both temperature and relative humidity. researchgate.netnih.gov TGA can be conducted by heating the sample at a constant rate or by holding it at a specific temperature (isothermal). etamu.edugoogle.com For instance, isothermal storage at high temperatures like 120°C can lead to significant IPA loss over several hours. nih.gov

Table 2: TGA Findings for this compound

| Parameter | Observed Value | Interpretation | Source(s) |

|---|---|---|---|

| Solvent Content (IPA) | ~8.3% - 8.4% by weight | Quantifies the amount of isopropyl alcohol entrapped within the clathrate crystal structure. | researchgate.netmdpi.com |

| Desolvation Temperature | Begins around 120°C | Temperature at which the entrapped isopropyl alcohol begins to evolve from the solid. | nih.gov |

| Degradation Onset | Decomposition occurs at temperatures above the melting point. | Heating to temperatures like 230°C results in rapid decomposition. | google.com |

Microscopic and Morphological Characterization

Microscopy techniques provide direct visualization of the particle size, shape, and surface features of pharmaceutical solids. This morphological information is crucial as it can influence bulk properties and processing behavior.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for evaluating the particle morphology of raw pharmaceutical materials. nih.gov It uses a focused beam of electrons to generate images of a sample's surface, revealing detailed information about its topography and composition at high magnification. nih.govacs.org

For this compound and related forms, SEM has been used to observe differences in surface topography between various salts and states. researchgate.net For instance, SEM can distinguish the surface features of the crystalline clathrate from its amorphous counterpart or the warfarin acid form. researchgate.net The technique is also valuable for examining the morphology of processed materials, such as spray-dried powders, which may appear as spherical particles with a certain degree of surface roughness. researchgate.net Observing particle shape is important because it can influence powder flowability and tablet hardness. nih.gov Changes in morphology due to environmental stress, such as the appearance of holes and craters in tablets under accelerated aging conditions, can also be monitored effectively with SEM. researchgate.net

Atomic Force Microscopy (AFM) for Surface Analysis

Atomic Force Microscopy (AFM) is a high-resolution surface analysis technique that provides three-dimensional topographical information at the nanoscale. nanoscientific.orgkit.edu It operates by scanning a sharp probe attached to a cantilever across the sample surface and measuring the forces between the probe and the surface, such as van der Waals forces. ballylab.comresearchgate.net This allows for the characterization of surface roughness, crystal growth, and dissolution processes in situ, even in liquid environments. kit.edu

In the context of this compound, AFM can be employed to investigate surface properties with exceptional detail. ballylab.com Beyond providing topographical maps, advanced AFM modes can measure nanomechanical properties like elasticity, adhesion, and friction. nanoscientific.orgnih.gov For a crystalline material like this compound, AFM could be used to:

Visualize the crystal facets and surface defects with nanoscale resolution.

Monitor changes in surface morphology during desolvation, for example, when the clathrate is exposed to varying humidity or temperature.

Probe the mechanical properties of the crystal surface, which can provide insights into its stability and compaction behavior. nih.gov

By mapping these properties, AFM offers a deeper understanding of the surface characteristics that govern the physicochemical behavior of this compound. nanoscientific.org

Solid State Chemistry and Polymorphism of Warfarin Sodium Clathrate

Identification and Characterization of Polymorphic Forms

Warfarin (B611796) sodium primarily exists in two solid forms: an amorphous form and a crystalline form. mdpi.com The crystalline form is specifically a warfarin sodium–isopropyl alcohol complex, recognized as a warfarin clathrate. mdpi.com This clathrate is prepared from either warfarin or amorphous warfarin sodium and serves to eliminate impurities. mdpi.com The United States Pharmacopeia (USP) defines the crystalline warfarin sodium clathrate (WSC) as having a 2:1 molecular ratio between warfarin and isopropanol (B130326) (IPA). nih.govdrugfuture.com

The identification and characterization of these forms are accomplished through various analytical techniques. Solid-state Nuclear Magnetic Resonance (ss-NMR) spectroscopy, particularly 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is a powerful tool for distinguishing between the crystalline and amorphous forms. nih.gov For instance, the 13C CP/MAS NMR spectrum of the crystalline sodium clathrate form can be confirmed by analyzing the high-frequency region (approximately 120 to 200 ppm), where there is no interference from excipient signals in a formulated product. nih.gov

Raman spectroscopy also plays a vital role in identifying the different forms of warfarin. mdpi.comnih.gov The transformation of crystalline this compound to its acidic form can be observed through changes in the Raman signals, particularly in the 1550 to 1650 cm−1 range. nih.gov Other techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy are also employed to characterize the solid-state forms of warfarin sodium. mdpi.comnih.gov For example, a distinct endothermic peak at approximately 192.34 °C in a DSC thermogram is indicative of the evolution of isopropanol and subsequent melting of the crystalline form. mdpi.com

| Technique | Application in this compound Characterization |

| Solid-State NMR (ss-NMR) | Distinguishes between crystalline (WSC) and amorphous (WSA) forms. nih.gov |

| Raman Spectroscopy | Monitors the transformation of WSC to the acidic form. nih.gov |

| X-ray Powder Diffraction (XRPD) | Identifies the crystalline structure. mdpi.com |

| Differential Scanning Calorimetry (DSC) | Detects thermal events like desolvation and melting. mdpi.com |

| Infrared (IR) Spectroscopy | Provides information on molecular structure and bonding. mdpi.com |

Pseudopolymorphism: Hydrates, Solvates (e.g., Isopropanol Solvate), and Anhydrous Forms

The phenomenon of pseudopolymorphism, where a compound crystallizes with solvent molecules incorporated into its lattice, is central to understanding this compound. techniques-ingenieur.fr Crystalline warfarin sodium is an isopropanol clathrate, which is a type of solvate. researchgate.netnih.gov This clathrate is non-stoichiometric, meaning the ratio of the host molecule (warfarin sodium) to the guest molecules (isopropanol and water) can vary. researchgate.net Specifically, the warfarin sodium:isopropanol:water ratio can range from 8:4:0 to 8:2:2 while still maintaining a monoclinic space lattice. mdpi.comresearchgate.net

The isopropanol and water molecules are critical for the formation and stability of this solvate. mdpi.com The crystalline clathrate form initially contains about 8.3% isopropyl alcohol (IPA) and 0.57% water. nih.govnih.gov However, this form is susceptible to changes in humidity. researchgate.netnih.gov

The clathrate can lose IPA and absorb water, a process that becomes significant at relative humidities (RH) of 68% or higher. researchgate.netnih.govnih.gov This exchange is not a simple one-to-one molar replacement. nih.govnih.gov Below 58% RH, the exchange process is minimal. nih.govnih.gov The loss of IPA from the crystal lattice can lead to the transformation of the crystalline form into the amorphous form. researchgate.netresearchgate.net

Mechanistic Studies of Solid-State Phase Transformations

The solid-state forms of this compound can undergo phase transformations, which are of significant interest in pharmaceutical science. These transformations include interconversions between amorphous and crystalline states and the desolvation of solvates.

Amorphous-Crystalline Interconversion Mechanisms

Warfarin sodium exists in both a stable amorphous form and a metastable crystalline clathrate form. mdpi.comnih.gov The amorphous form does not spontaneously crystallize under normal conditions. researchgate.net However, the crystalline clathrate can convert to the amorphous form, particularly under conditions of high humidity. researchgate.netnih.govnih.gov This transformation is driven by the loss of the guest isopropanol molecules from the crystal lattice, which destabilizes the crystalline structure. researchgate.net The conversion from the crystalline to the amorphous form is considered irreversible unless isopropanol is reintroduced to the system. researchgate.net

In aqueous solutions, a different type of transformation occurs. When either amorphous or crystalline warfarin sodium is dissolved in water or a placebo solution, the sodium salt can dissociate. mdpi.comresearcher.life This dissociation, coupled with protonation of the warfarin ion in the liquid phase, can lead to the crystallization of the sparingly soluble, unsalted form of warfarin. mdpi.comnih.govresearcher.life

Solvate Desolvation and Reversion Phenomena

The desolvation of the warfarin sodium isopropanol clathrate is a key transformation. This process involves the loss of isopropanol from the crystal lattice and is influenced by both humidity and temperature. researchgate.netnih.govnih.gov At relative humidities of 68% or higher, the clathrate tends to lose IPA while simultaneously absorbing water, leading to its reversion to the amorphous state. researchgate.netnih.govnih.gov The rate of this IPA loss and water uptake is a function of the relative humidity. nih.govnih.gov

Thermal stress also induces desolvation. Physical changes in the crystalline warfarin sodium have been observed after isothermal storage for 24 hours at 80°C and for 11 hours at 120°C. nih.govnih.gov The rate of IPA loss is dependent on the temperature. nih.govnih.gov This desolvation process, which results in the formation of the amorphous form, is generally irreversible because the isopropanol is essential for the stability of the crystal structure. researchgate.netresearchgate.net

Influence of Excipient Interactions on Solid-State Stability and Transformation

In pharmaceutical formulations, the interaction between the active pharmaceutical ingredient (API) and excipients can significantly impact the solid-state stability of the API. nih.govpharmaexcipients.com Studies have shown that certain excipients can induce the transformation of warfarin sodium from its salt form to its less soluble acidic form. nih.govpharmaexcipients.comvut.cz

For example, in tablets prepared with dicalcium phosphate (B84403) (Di-Cafos®) as an excipient, both the crystalline and amorphous forms of warfarin sodium were found to completely convert to the crystalline acidic form of warfarin during accelerated stability studies. nih.gov This transformation is clearly identified by changes in 13C CP/MAS NMR spectra, where the signal for the ketone carbonyl group disappears and new signals indicating the acidic form appear. nih.gov

In contrast, other excipients like lactose (B1674315) monohydrate, microcrystalline cellulose (B213188), corn starch, and colloidal silicon dioxide have been used in commercial tablet formulations with the crystalline clathrate form. nih.govpharmaexcipients.com The choice of excipients is therefore a critical factor in maintaining the desired solid-state form of warfarin sodium throughout the shelf life of the product, which in turn can influence the drug's performance. pharmaexcipients.comdntb.gov.ua Binary mixtures of warfarin sodium with various excipients have been studied to understand these interactions and their potential to cause structural and physicochemical changes. pharmaexcipients.com

| Excipient | Effect on this compound | Reference |

| Dicalcium Phosphate (Di-Cafos®) | Induces complete conversion to the crystalline acidic form. | nih.gov |

| Lactose Monohydrate | Used in commercial formulations with the clathrate form. | nih.govpharmaexcipients.com |

| Microcrystalline Cellulose | Used in commercial formulations with the clathrate form. | nih.govpharmaexcipients.com |

| Corn Starch | Used in commercial formulations with the clathrate form. | nih.govpharmaexcipients.com |

| Colloidal Silicon Dioxide | Used in commercial formulations with the clathrate form. | nih.govpharmaexcipients.com |

Host Guest Chemistry and Inclusion Phenomena in Warfarin Sodium Clathrate

Principles of Molecular Recognition and Clathrate Formation

Molecular recognition is the process by which molecules, through non-covalent interactions, selectively bind to one another. In the case of warfarin (B611796) sodium clathrate, the host lattice is formed by the self-assembly of warfarin sodium molecules. The stability of this crystalline structure is dependent on the inclusion of a suitable guest molecule. researchgate.net

The formation of the clathrate is not a simple salt crystallization but a co-crystallization process involving a second component, the guest. Warfarin sodium is known to crystallize only as a clathrate with isopropyl alcohol (IPA) as the guest molecule. google.comgoogle.com The isopropyl alcohol and, to a varying extent, water molecules play a critical role in the formation and stabilization of the solvate. researchgate.netnih.govmdpi.com The inclusion of these guest molecules within the cavities of the host lattice is essential for maintaining the crystalline structure; without the guest, the lattice collapses. researchgate.net This dependency highlights a high degree of molecular recognition, where the size, shape, and chemical nature of the guest molecule are complementary to the voids within the host's crystal structure. The clathrate form can be utilized in drug delivery systems to control the release of the active compound. lookchem.com

Structural Analysis of Guest Molecule Confinement within the Host Lattice

The crystalline form of warfarin sodium clathrate is described as having a monoclinic space lattice. google.comresearchgate.netnih.govmdpi.com Within this structure, the larger warfarin sodium molecules arrange themselves to create a framework containing channels or cages. These voids are of a suitable size and shape to physically entrap the smaller guest molecules.

Stoichiometry of this compound Inclusion Complexes

The ratio of host to guest molecules in a clathrate is a defining characteristic. For this compound, the stoichiometry can be variable, though a principal ratio is often cited. The United States Pharmacopeia (USP) defines the clathrate as having a molecular ratio of 2:1 between warfarin sodium and isopropyl alcohol. nih.govresearchgate.netresearchgate.netdrugfuture.com This corresponds to a composition containing approximately 8.0 to 8.5 percent isopropyl alcohol. drugfuture.com

Table 1: Stoichiometric Ratios of this compound Components

| Host Component | Guest Component 1 | Guest Component 2 | Molar Ratio (Warfarin Sodium : IPA : Water) | Source |

| Warfarin Sodium | Isopropyl Alcohol | - | 2 : 1 : 0 | nih.govresearchgate.netdrugfuture.com |

| Warfarin Sodium | Isopropyl Alcohol | Water | 8 : 4 : 0 | researchgate.netnih.govmdpi.com |

| Warfarin Sodium | Isopropyl Alcohol | Water | 8 : 2 : 2 | researchgate.netnih.govmdpi.com |

Mechanistic Investigations of Warfarin Sodium Clathrate Stability

Solid-State Degradation Pathways and Kinetic Analysis

The inherent stability of the warfarin (B611796) sodium clathrate is challenged by several degradation mechanisms that can occur in the solid state. These pathways include chemical reactions like oxidation and hydrolysis, as well as physical transformations such as disproportionation.

Forced degradation studies provide insight into the susceptibility of warfarin sodium to chemical breakdown under stress conditions. When subjected to oxidative stress using 3% v/v hydrogen peroxide at ambient temperature for one hour, warfarin sodium exhibits minor degradation, with about 5% of the drug degrading. chemmethod.com

Hydrolytic degradation is more pronounced, particularly under acidic conditions. nih.gov Studies have shown that warfarin sodium degrades significantly through acid hydrolysis. nih.gov Base-catalyzed hydrolysis also contributes to degradation, but to a lesser extent than acid-catalyzed reactions. nih.gov

| Stress Condition | Parameters | Observed Degradation | Reference |

|---|---|---|---|

| Oxidative | 3% v/v H2O2, ambient temperature, 1 hour | ~5% degradation | chemmethod.com |

| Acid Hydrolysis | 1 N HCl, 60°C, 2 hours | Significant degradation | nih.gov |

| Base Hydrolysis | 1 N NaOH, 60°C, 2 hours | Slight degradation | nih.gov |

A key instability pathway for warfarin sodium clathrate is disproportionation, a reaction where the sodium salt reverts to its less soluble, unionized free acid form (warfarin). researchgate.netmdpi.comnih.gov This conversion can be triggered by the dissociation of the sodium salt, followed by the protonation of the warfarin ion. mdpi.comresearchgate.net This reaction is particularly relevant in acidic microenvironments, which can be created by atmospheric carbon dioxide or acidic excipients within a formulation. mdpi.commdpi.com

The crystallization of the sparingly soluble warfarin free acid can significantly impact product performance. mdpi.com Studies have demonstrated that interactions with certain pharmaceutical excipients, such as dicalcium phosphate (B84403) (Di-Cafos), can facilitate the conversion of crystalline this compound into its acidic form during storage under accelerated stability conditions. nih.govmdpi.com The presence of protonated and unprotonated warfarin ions has been confirmed spectroscopically, supporting this degradation mechanism. mdpi.comresearchgate.net This solid-state transformation from the highly soluble salt to the poorly soluble free acid is a critical factor affecting the safety and efficacy of the drug product. nih.govmdpi.com

Influence of Environmental Factors on Clathrate Integrity

The physical stability of the this compound structure is highly sensitive to environmental conditions. The guest molecules, isopropyl alcohol and water, are crucial for maintaining the crystalline lattice, and their loss can lead to irreversible structural changes. researchgate.netnih.gov

Relative humidity (RH) is a critical factor governing the stability of this compound. researchgate.netnih.gov The clathrate structure is stable at or below 58% RH, where the exchange of IPA for water is insignificant. nih.govnih.goveuropub.co.uk However, at RH levels of 68% or higher, the clathrate becomes unstable. researchgate.netnih.goveuropub.co.uk Under these high-humidity conditions, the material simultaneously absorbs water and loses the stabilizing IPA molecules. nih.govnih.gov This process is not a direct molar exchange and leads to the collapse of the crystalline lattice, resulting in a conversion to the amorphous state. researchgate.netnih.goveuropub.co.uk The rate of both IPA loss and moisture uptake is directly proportional to the ambient relative humidity. researchgate.netnih.gov This conversion from the crystalline clathrate to the amorphous form is irreversible because IPA is essential for the clathrate's crystal structure. researchgate.netresearchgate.net

| Relative Humidity (RH) | Effect on this compound | Reference |

|---|---|---|

| ≤ 58% | Stable; insignificant loss of IPA or uptake of water. | researchgate.netnih.govnih.gov |

| ≥ 68% | Unstable; loses IPA, absorbs water, and converts to the amorphous form. | researchgate.netresearchgate.netnih.gov |

Temperature is another significant environmental factor that affects the integrity of the this compound. The rate of IPA loss from the clathrate structure is temperature-dependent. nih.govnih.goveuropub.co.uk Isothermal storage studies have shown that physical changes to the clathrate occur after 24 hours at 80°C and after 11 hours at 120°C. nih.govnih.goveuropub.co.uk However, some studies focusing on chemical degradation found warfarin sodium to be stable when exposed to thermal stress at 80°C for 72 hours, with no significant degradation observed. chemmethod.com This suggests that the primary impact of elevated temperature is on the physical stability of the clathrate structure (i.e., loss of the guest IPA molecule) rather than on the chemical breakdown of the warfarin molecule itself.

Exposure to light can also contribute to degradation, although to a lesser extent than humidity or temperature. Forced degradation studies indicated that less than 10% degradation occurred when warfarin sodium was subjected to stress from direct sunlight. nih.gov

| Temperature | Duration | Observed Effect | Reference |

|---|---|---|---|

| 80°C | 24 hours | Physical change and IPA loss. | nih.govnih.gov |

| 80°C | 72 hours | No significant chemical degradation. | chemmethod.com |

| 120°C | 11 hours | Physical change and IPA loss. | nih.govnih.gov |

Strategies for Enhancing Solid-State Stability at the Molecular and Supramolecular Level

Enhancing the solid-state stability of this compound primarily involves formulation strategies aimed at preventing disproportionation and protecting the clathrate structure from destabilizing environmental factors. The choice of excipients is a critical factor influencing stability. mdpi.com Interactions between warfarin sodium and acidic excipients can promote the conversion to the less soluble free acid form, highlighting the need for careful excipient selection to ensure compatibility. nih.govmdpi.com

In cases where disproportionation is a risk, the inclusion of polymeric excipients or surfactants in the formulation can be an effective strategy. researchgate.net These components can help inhibit the nucleation and crystallization of the free acid form of warfarin, thereby maintaining the drug in its more soluble salt form. researchgate.net A thorough investigation of drug-excipient interactions during the early stages of formulation development is essential to prevent stability failures and ensure consistent product quality. researchgate.net

Computational and Theoretical Studies of Warfarin Sodium Clathrate

Molecular Modeling and Simulation of Clathrate Structures

Molecular modeling and simulations have provided significant insights into the three-dimensional arrangement of warfarin (B611796) sodium clathrate and the interactions that govern its stability.

Crystal Structure Prediction and Validation

The crystalline structure of warfarin sodium clathrate is characterized by the entrapment of isopropyl alcohol within the crystal lattice of warfarin sodium. researchgate.netmdpi.com The United States Pharmacopeia (USP) defines a molecular ratio of 2:1 between warfarin and IPA for the crystalline clathrate (WSC). researchgate.netmdpi.com This is equivalent to approximately 92% by weight of warfarin sodium. nih.gov Experimental data from thermogravimetric analysis (TGA) has confirmed a composition of 8.4 ± 0.1 wt.% IPA and 91.6 ± 0.1 wt.% warfarin sodium. acs.org

Some studies describe the warfarin sodium-isopropyl alcohol complex as a solvate rather than a true clathrate, suggesting a more specific and constrained interaction between the host and guest molecules. researchgate.net The crystal structure is a monoclinic space lattice, and it has been noted that the warfarin sodium/isopropyl alcohol/water ratio can vary from 8:4:0 to 8:2:2 while still maintaining this lattice. mdpi.com The crystallinity of the clathrate form can be reduced with an increase in water content. mdpi.com

Monte Carlo simulations have been successfully employed to predict and validate the crystal structure. These simulations, at full loading of 2-propanol, have yielded a stable solvate structure that is in good agreement with the experimentally determined crystal structure. researchgate.net

| Parameter | Description | Source(s) |

| Host | Warfarin Sodium | researchgate.netmdpi.com |

| Guest | Isopropyl Alcohol (IPA) | researchgate.netmdpi.com |

| Stoichiometry (Warfarin:IPA) | 2:1 (USP definition) | researchgate.netmdpi.com |

| IPA Content (wt.%) | ~8.3% - 8.4% | mdpi.comacs.org |

| Crystal System | Monoclinic | mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has been applied to investigate the electronic structure and stability of this compound. A study by Brus et al. utilized the GIPAW-PBE (Gauge-Including Projector-Augmented Wave - Perdew-Burke-Ernzerhof) approach to calculate the ¹³C isotropic chemical shielding values and to obtain DFT-optimized geometries for both the acidic (cyclic) form of warfarin (WA) and the this compound (WSC). researchgate.netresearchgate.net These calculations were instrumental in assigning signals in solid-state NMR spectra. researchgate.net

The DFT-optimized geometries provide a theoretical model of the molecular structure at a quantum mechanical level, contributing to the understanding of its stability. The narrow signals observed in the experimental NMR spectra of pure WSC are indicative of a highly crystalline system without significant structural disorder, a finding that is supported by the theoretical calculations. researchgate.net

A separate study by Tekin et al. also employed DFT calculations, alongside molecular mechanics and semi-empirical methods, to investigate the structural, vibrational, and electronic properties of warfarin sodium in the gas phase, providing foundational data on its electronic characteristics. ethernet.edu.etnih.gov

| Computational Method | Application | Key Findings | Source(s) |

| DFT (GIPAW-PBE) | Calculation of ¹³C isotropic chemical shielding values and geometry optimization. | Provided theoretical basis for ss-NMR signal assignment; confirmed high crystallinity of WSC. | researchgate.netresearchgate.net |

| DFT (B3LYP/6-31G) | Investigation of structural, vibrational, and electronic properties in the gas phase. | Optimized geometry and calculated electronic properties, providing insights into molecular stability. | ethernet.edu.etnih.gov |

Prediction of Solid-State Behavior and Phase Transitions

Computational studies, in conjunction with experimental data, have been used to understand and predict the solid-state behavior of this compound, particularly its phase transitions. A critical aspect of its stability is the retention of the guest IPA molecule. mdpi.com

The clathrate is known to be metastable and can transition to an amorphous form (WSA). researchgate.netmdpi.com This transformation can be triggered by environmental factors such as high relative humidity (above 68% RH) and elevated temperatures. mdpi.comnih.gov At high humidity, the clathrate tends to lose IPA while absorbing water, leading to a collapse of the crystal structure and reversion to the amorphous state. mdpi.com This process is irreversible because the presence of IPA is essential for maintaining the crystal lattice. mdpi.com Thermal stress, such as storage at 120°C, can also induce amorphization with a concurrent loss of 2-propanol. nih.gov

Furthermore, interactions with certain excipients in pharmaceutical formulations can lead to the conversion of crystalline this compound into the nonionized, poorly soluble acidic form of warfarin. researchgate.net For instance, when formulated with dibasic calcium phosphate (B84403) (Di-Cafos), the clathrate was observed to completely convert to the crystalline acidic form. researchgate.net This highlights the importance of considering excipient compatibility in predicting the long-term stability of the clathrate in a formulated product.

Application of Quantum Chemical Calculations in Mechanistic Insights

Quantum chemical calculations have provided valuable mechanistic insights into the properties of warfarin sodium. A theoretical study by Tekin et al. investigated the structural, vibrational, and electronic properties of warfarin sodium and its metabolites using a combination of molecular mechanics (MM+ force field), semi-empirical (AM1), and DFT methods. ethernet.edu.etnih.gov

These calculations optimized the molecular geometry and computed the vibrational dynamics and electronic properties in the ground state. ethernet.edu.etnih.gov Such fundamental calculations help in understanding the intrinsic properties of the molecule, which can then be related to its reactivity, stability, and interactions with other molecules. For example, understanding the electronic distribution within the molecule can provide clues about the sites that are most likely to engage in intermolecular interactions, such as those observed in the host-guest relationship within the clathrate.

Another study focused on the vibrational spectra of warfarin sodium, using DFT calculations (B3LYP and B3PW91 functionals with various basis sets) to compute the optimized geometry and vibrational wavenumbers. The good agreement between the calculated and experimental (FT-IR and FT-Raman) spectra validates the computational models and allows for a detailed assignment of vibrational modes, offering a deeper mechanistic understanding of the molecule's dynamics.

Advanced Analytical Methodologies for Warfarin Sodium Clathrate Research

Chromatographic Method Development for Purity and Impurity Profiling

Chromatographic techniques are fundamental in the analytical workflow of warfarin (B611796) sodium clathrate, providing powerful tools for separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of warfarin sodium clathrate in both bulk drug substance and pharmaceutical formulations. nih.govwjpps.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

A typical stability-indicating RP-HPLC method involves the use of a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. wjpps.com For instance, one validated method utilizes a mobile phase of acetonitrile and 0.1 M potassium acetate (B1210297) buffer (pH 3.7) in a 60:40 v/v ratio, with detection at 308 nm. wjpps.com Another method employs a mobile phase of acetonitrile and 50 mM sodium hydrogen phosphate (B84403) dibasic dihydrate buffer (pH 3.0) (50:50 v/v) with detection at 280 nm. chemmethod.comchemmethod.com The retention time for this compound in such systems is typically around 7 minutes. wjpps.com

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. Key validation parameters include linearity, precision, accuracy, specificity, and robustness. Linearity is typically established over a concentration range relevant to the expected sample concentrations, for example, 10–60 μg/ml or 40-160 μg/mL, with correlation coefficients (r²) greater than 0.999 demonstrating a strong linear relationship. wjpps.comchemmethod.comchemmethod.com The precision of the method is assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviations (RSD) generally required to be less than 2%. chemmethod.comscielo.org.co Accuracy is determined by recovery studies, with acceptable recovery typically falling within 98-102%. scielo.org.co

The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the sensitivity of the method. For this compound, LOD and LOQ have been reported to be as low as 0.0424 μg/ml and 0.1284 μg/ml, respectively. wjpps.com

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | 'Enable' C-18 (250 mm X 4.6 mm, 5 μm) wjpps.com | SGE SS wakosil C8RS (150 mm × 4.6 mm, 5 µm) chemmethod.comchemmethod.com | Purospher STAR RP-18e (4 x 4mm I.D., 5μm) monash.eduakademisains.gov.my |

| Mobile Phase | Acetonitrile: 0.1 M Potassium Acetate Buffer pH 3.7 (60:40 v/v) wjpps.com | Acetonitrile: 50 mM Sodium Hydrogen Phosphate Dihydrate Buffer pH 3.0 (50:50 v/v) chemmethod.comchemmethod.com | Acetonitrile: Potassium Dihydrogen Orthophosphate Buffer pH 6.5 (30:70 v/v) monash.eduakademisains.gov.my |

| Flow Rate | 1.0 ml/min wjpps.com | 1.0 mL/min chemmethod.comchemmethod.com | 1 mL/min monash.eduakademisains.gov.my |

| Detection Wavelength | 308 nm wjpps.com | 280 nm chemmethod.comchemmethod.com | Photodiode Array Detector monash.eduakademisains.gov.my |

| Retention Time | 7.06 ± 0.02 min wjpps.com | Not specified | Not specified |

| Linearity Range | 10–60 μg/ml wjpps.com | 40-160 μg/mL chemmethod.comchemmethod.com | 0.1 - 6.0 μg/mL monash.eduakademisains.gov.my |

| Correlation Coefficient (r²) | > 0.999 wjpps.com | 0.9995 chemmethod.comchemmethod.com | 0.992 monash.eduakademisains.gov.my |

| LOD | 0.0424 μg/ml wjpps.com | Not specified | 20 ng/mL monash.eduakademisains.gov.my |

| LOQ | 0.1284 μg/ml wjpps.com | Not specified | 100 ng/mL monash.eduakademisains.gov.my |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, cost-effective, and high-throughput alternative to HPLC for the quantification of this compound. jetir.orgjetir.org This technique is particularly useful for routine quality control analysis.

A validated HPTLC method for this compound utilizes pre-coated silica (B1680970) gel 60 F254 aluminum plates as the stationary phase and a mobile phase of Toluene: Acetone: Methanol (7:2:1 v/v/v). jetir.orgjetir.org Densitometric analysis is performed at a wavelength of 306 nm. jetir.orgjetir.org The method demonstrates good linearity over a concentration range of 12.50 to 37.50 μg/ml, with a correlation coefficient of 0.9997. jetir.org The Rf value, a measure of the compound's migration, for this compound in this system is approximately 0.65. jetir.orgjetir.org

Validation of the HPTLC method includes assessing its precision and accuracy. The precision is determined by intra-day and inter-day analysis, with the relative standard deviation (RSD) of the peak response being the key metric. jetir.org Accuracy is evaluated through recovery studies at different concentration levels, with reported recoveries being 101.00%, 101.10%, and 100.60% at three different levels. jetir.orgjetir.org The method has been shown to be sensitive, with a limit of detection (LOD) of 1 μg/ml and a limit of quantitation (LOQ) of 3 μg/ml. jetir.org

| Parameter | Finding | Reference |

|---|---|---|

| Stationary Phase | Aluminum plate coated with Silica Gel 60 F254 | jetir.orgjetir.org |

| Mobile Phase | Toluene : Acetone : Methanol (7 : 2 : 1 v/v) | jetir.orgjetir.org |

| Detection Wavelength | 306 nm | jetir.orgjetir.org |

| Rf Value | 0.65 | jetir.orgjetir.org |

| Linearity Range | 12.50 μg/ml to 37.50 μg/ml | jetir.org |

| Correlation Coefficient | 0.9997 | jetir.org |

| LOD | 1 μg/ml | jetir.org |

| LOQ | 3 μg/ml | jetir.org |

| Accuracy (% Recovery) | 101.00%, 101.10%, 100.60% at three concentration levels | jetir.orgjetir.org |

Mass Spectrometry for Structural Confirmation and Degradation Product Identification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound and the identification of its degradation products. When coupled with a chromatographic technique like HPLC (LC-MS) or gas chromatography (GC-MS), it provides both separation and detailed structural information.

In the analysis of warfarin and its metabolites, tandem mass spectrometry (MS/MS) is particularly powerful. For instance, in negative ion detection mode, the precursor ion for warfarin is m/z 307.1, which fragments to a characteristic product ion of m/z 161.1. researchgate.net This fragmentation pattern is crucial for confirming the identity of warfarin in complex matrices.

Stress degradation studies are performed to assess the stability of this compound under various conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. wjpps.com LC-MS is then used to identify the resulting degradation products. For example, under oxidative stress, a major degradation product might be observed. chemmethod.com The ability of the analytical method to resolve these degradation products from the parent drug is a key aspect of a stability-indicating method. wjpps.com Research has also utilized GC-MS/MS to identify hydroxylated transformation products of warfarin generated through processes like the Fenton reaction. nih.gov

Electrophoretic Techniques for this compound Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), have emerged as a valuable method for the analysis of warfarin and its related compounds. researchgate.net CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption.

CE has been successfully applied to determine the acid dissociation constants (pKa) of warfarin and its hydroxywarfarins. researchgate.net This method is based on the relationship between the effective electrophoretic mobility of the analytes and the pH of the background electrolyte. Furthermore, cyclodextrin-assisted capillary electrophoresis has been used for the fast separation of warfarin and 7-hydroxywarfarin (B562546) enantiomers. researchgate.net While direct applications for the analysis of this compound specifically are less documented, the principles of CE are well-suited for its analysis, particularly for purity assessment and the separation of charged impurities.

Development and Validation of Assay Methods for Research Samples

The development and validation of robust assay methods are critical for obtaining reliable and reproducible data in research settings. These methods are essential for quantifying this compound in various research samples, including those from dissolution studies, stability testing, and formulation development.

The validation of an analytical method is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). wjpps.comjetir.org This process ensures that the method is suitable for its intended purpose. The validation parameters typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chemmethod.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. wjpps.comchemmethod.comjetir.org

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. jetir.org

Accuracy: The closeness of the test results obtained by the method to the true value. chemmethod.comjetir.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). chemmethod.comjetir.org

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjpps.comjetir.org

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjpps.comjetir.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjpps.com

For example, a validated HPLC method for this compound in tablets demonstrated linearity in the range of 80 to 120% of the nominal concentration, with a recovery rate of 98.1% ± 1.3 and a relative standard deviation (RSD) for precision of less than 2%. scielo.org.co Similarly, a validated HPTLC method showed excellent accuracy with recovery values between 100.60% and 101.10%. jetir.org The development of such validated methods is fundamental for ensuring the quality and consistency of research data on this compound.

Formulation Science Principles Applied to Warfarin Sodium Clathrate

Strategies for Solubility and Dissolution Rate Enhancement (Mechanistic Focus)

While the sodium salt form of warfarin (B611796) improves its aqueous solubility compared to the free acid form, the dissolution rate can still be a critical parameter influencing its absorption. nih.govthaiscience.info In the acidic environment of the stomach, both the crystalline clathrate and amorphous forms of warfarin sodium can convert to the sparingly soluble warfarin acid, making rapid dissolution in the small intestine crucial. mdpi.comresearchgate.net Formulation strategies are therefore centered on optimizing the solid form and creating systems that enhance the dissolution rate.

Particle engineering is a fundamental approach to modifying the dissolution behavior of active pharmaceutical ingredients. For compounds like warfarin sodium clathrate, controlling the particle size and morphology is a key strategy.

One advanced method for producing uniformly sized particles involves controlled precipitation. google.com This technique begins with dissolving the solid organic compound, such as warfarin, in an organic solvent. An aqueous precipitating liquid is then infused under precisely controlled conditions, including temperature, the ratio of the infusion rate to the stirring rate, and the solvent-to-non-solvent ratio. google.com The precipitation process is exothermic, and managing the temperature is critical to achieving the desired particle size. google.com This method allows for the production of non-aggregated particles with a substantially uniform mean diameter, which can then be isolated. google.com

Another technique involves a granulation-based approach where an aqueous solution of warfarin sodium salt and/or its clathrate is sprayed onto solid particles of a pharmaceutically acceptable excipient. google.com This process, often carried out in a fluid bed, creates granules with a uniform distribution of the active ingredient. The resulting particles can then be dried and mixed with other excipients before being formulated into final dosage forms. google.com This not only ensures content uniformity, a critical aspect for a low-dose drug, but also modifies the surface properties of the drug, potentially influencing its dissolution characteristics. google.com

Solid dispersion and complexation techniques offer powerful mechanisms for enhancing the solubility and dissolution rate of poorly soluble drugs by dispersing the drug at a molecular level within a hydrophilic carrier or by forming a new solid phase with improved properties. For this compound, inclusion complexation with cyclodextrins has proven to be a highly effective strategy. thaiscience.infonih.gov

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to entrap "guest" molecules like warfarin. thaiscience.infopharmaguideline.com This entrapment, forming an inclusion complex, prevents the drug from precipitating in the gastrointestinal tract and significantly alters its physicochemical properties without chemical modification. thaiscience.info

Research has demonstrated that forming inclusion complexes of warfarin with α-cyclodextrin and β-cyclodextrin can dramatically increase its dissolution rate. nih.gov These complexes can be prepared by methods such as freeze-drying or spray-drying a solution containing both warfarin sodium and the cyclodextrin (B1172386). thaiscience.infonih.gov The formation of the inclusion complex is confirmed by analytical techniques like FT-IR and NMR spectroscopy, which show shifts in the characteristic signals of both the host (cyclodextrin) and guest (warfarin) molecules, indicating the insertion of the drug into the cyclodextrin cavity. thaiscience.info

The following table summarizes research findings on the dissolution enhancement of warfarin through cyclodextrin complexation.

| Host Molecule | Complexation Method | Dissolution Rate Enhancement (vs. Warfarin alone) | Apparent Stability Constant (Kc) | Reference |

| α-Cyclodextrin | Freeze-drying | ~1200-fold | 10.29 M⁻¹ | nih.gov |

| β-Cyclodextrin | Freeze-drying | ~550-fold | 148.88 M⁻¹ | nih.gov |

This table presents data on the significant improvement in the dissolution rate of warfarin when formulated as an inclusion complex with cyclodextrins.

Controlled Release System Design Principles Based on Clathrate Properties

The properties of this compound can be harnessed to design specialized drug delivery systems, such as controlled-release formulations. A key application is in the development of taste-masked dosage forms, which are particularly relevant for pediatric or geriatric patients. mdpi.com

One such approach involves creating pellets with a drug layer of this compound and a functional polymer coating. mdpi.comnih.gov In a notable study, placebo cores made of materials like microcrystalline cellulose (B213188) were layered with a solution of this compound. mdpi.com These drug-loaded pellets were then coated with Kollicoat® Smartseal, a polymer that is insoluble at the neutral pH of saliva but dissolves rapidly in the acidic pH of the stomach. mdpi.com

This design principle achieves two goals:

Taste-Masking: The polymer coat prevents the dissolution of the bitter-tasting this compound in the mouth, improving patient compliance. mdpi.comnih.gov

Controlled Release: The release is triggered by the low pH of the stomach, ensuring the drug is available for absorption. mdpi.comnih.gov

The choice of the core material upon which the clathrate is layered also influences the release profile. For instance, pellets made with microcrystalline cellulose (CELPHERE™ CP-507) and dibasic calcium phosphate (B84403) (PharSQ® Spheres M) cores showed rapid drug release in simulated stomach acid. mdpi.comnih.gov In contrast, when sodium chloride (NaCl) was used as the core, drug release was significantly slower. mdpi.com This was attributed to a "salting-out" effect, where the high local concentration of NaCl dissolving from the core reduces the solubility of the drug in the immediate microenvironment, thereby slowing its release from the pellet. mdpi.com This demonstrates how the inherent properties of the clathrate and its interaction with formulation components can be manipulated to precisely control the drug release kinetics.

Influence of Formulation Excipients on Clathrate Physicochemical Performance and Stability

The stability and performance of this compound are highly susceptible to the influence of pharmaceutical excipients. The clathrate's structure is maintained by the presence of isopropanol (B130326) (IPA) and water molecules within its crystal lattice. researchgate.netmdpi.com Environmental conditions and interactions with other formulation components can disrupt this structure, leading to significant changes in physicochemical properties.

The clathrate is sensitive to humidity; at relative humidities of 68% or higher, it tends to lose IPA while absorbing water, which can lead to an irreversible conversion to the amorphous form. researchgate.netnih.gov This highlights the importance of selecting excipients with low hygroscopicity to maintain the stability of the clathrate form.

More critically, chemical interactions with certain excipients can lead to the conversion of this compound into its poorly soluble, non-ionized acidic form. nih.govpharmaexcipients.com This transformation can drastically reduce the dissolution rate and potentially impact the drug's bioavailability. nih.gov An extensive study investigating binary mixtures of this compound (WSC) with common excipients under accelerated stability conditions revealed significant incompatibilities. nih.govpharmaexcipients.commdpi.com

The interaction with calcium hydrogen phosphate (Di-Cafos®) was particularly pronounced. Solid-state NMR spectroscopy confirmed that when mixed with Di-Cafos®, WSC completely converted to the crystalline acidic form of warfarin. nih.govmdpi.com This is likely due to ion-exchange reactions involving the phosphate-based excipient. nih.gov In contrast, excipients like microcrystalline cellulose, starch, and lactose (B1674315) did not cause this conversion, and the clathrate form remained stable in their presence. nih.govmdpi.com

The following table summarizes the observed interactions between this compound (WSC) and various excipients after accelerated stability studies.

| Excipient | Interaction with WSC | Resulting Solid Form | Reference |

| Di-Cafos® (Calcium Hydrogen Phosphate) | Strong Interaction / Conversion | Crystalline Warfarin Acid | nih.govmdpi.com |

| Microcrystalline Cellulose (MCC) | No significant interaction | Stable this compound | nih.govmdpi.com |

| Starch | No significant interaction | Stable this compound | nih.govmdpi.com |

| Lactose | No significant interaction | Stable this compound | nih.govmdpi.com |

| Colloidal Silica (B1680970) | No significant interaction | Stable this compound | nih.govmdpi.com |

| Magnesium Stearate | Lubricant, generally considered compatible | Stable this compound | pharmaexcipients.com |

This table illustrates the critical impact of excipient selection on the solid-state stability of this compound.

These findings underscore that the choice of excipients is a critical factor in the formulation of this compound. pharmaexcipients.com Incompatible excipients can alter the solid form of the drug, leading to significant changes in dissolution and performance. nih.govpharmaexcipients.com Therefore, thorough pre-formulation screening and stability testing are essential to ensure the quality and efficacy of the final drug product.

Future Research Directions and Emerging Paradigms in Warfarin Sodium Clathrate Studies

Integration of Artificial Intelligence and Machine Learning in Solid-State Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of clathrates by enabling high-throughput computational screening and prediction of new solid-state forms. digitellinc.com These computational tools can dramatically accelerate the discovery of novel clathrate structures by predicting their stability and properties before synthesis is attempted. aip.org

Future research on warfarin (B611796) sodium clathrate will likely involve the application of ML algorithms to:

Predict Novel Clathrate Stability: Machine learning models, particularly deep learning and neural networks, can be trained on vast datasets of known crystal structures to predict the thermodynamic stability of hypothetical warfarin sodium clathrates with various new guest molecules. acs.orgutexas.edu This approach can screen thousands of potential guest molecules to identify promising candidates for forming stable clathrates. digitellinc.com

Determine Guest-Host Interactions: AI can be used to build highly accurate potential energy surfaces (PESs) that describe the complex interactions between the warfarin sodium host lattice and guest molecules. aip.org This allows for a deeper understanding of the forces that govern clathrate formation and stability.

Identify Crystalline Structures: ML algorithms can be combined with data from molecular simulations to automatically identify and classify different crystalline structures of clathrates as they form, providing insights into nucleation and growth mechanisms. iisc.ac.in

A potential workflow for this research is outlined in the table below.

| Step | Technique | Objective | Potential Outcome |

| 1. Data Generation | High-Throughput DFT Calculations | Create a large dataset of potential warfarin sodium clathrate structures with different guest molecules. digitellinc.com | A comprehensive library of calculated energies and geometric parameters for hypothetical clathrates. |

| 2. Model Training | Convolutional Graph Neural Networks | Train a model to predict the stability (e.g., decomposition energy) of new clathrate structures. digitellinc.com | A predictive tool capable of rapidly screening thousands of candidate guest molecules. chemrxiv.org |

| 3. Experimental Validation | Directed Synthesis | Synthesize the most promising candidates predicted by the ML model. | Discovery of new, stable warfarin sodium clathrates with potentially improved properties. |

This data-driven approach shifts the paradigm from trial-and-error discovery to a more directed and efficient design of new materials. digitellinc.com

Exploration of Novel Clathrate Formers and Host Frameworks

The current, well-known crystalline form of warfarin sodium is an isopropanol (B130326) clathrate, where isopropyl alcohol is entrapped within the crystal lattice. mdpi.comnih.gov A significant future research direction involves moving beyond this single guest molecule to explore a diverse range of novel clathrate formers. The choice of guest molecule is critical as it can significantly influence the physicochemical properties of the resulting solid, including stability, solubility, and dissolution rate.

The exploration of new clathrate formers could involve:

Alternative Solvents: Investigating other small organic solvents with varying polarity, size, and hydrogen bonding capabilities to understand their potential to form stable clathrates with the warfarin sodium host lattice.

Inert Gas Formers: Exploring the possibility of using inert gases under high pressure to form clathrates, a technique used in other areas of materials science. wikipedia.org This could lead to clathrates with unique release mechanisms and stability profiles.

Furthermore, modifications to the host framework itself, while more challenging, represent a frontier in clathrate design. For inorganic clathrates, research has shown that the framework can be altered by substituting constituent atoms (e.g., replacing silicon or germanium with other elements), which tunes the material's electronic and thermal properties. nih.gov While warfarin sodium provides an organic host framework, future research could theoretically explore the synthesis of cocrystals where a secondary molecule is incorporated into the host lattice, subtly altering the cage environment and its affinity for different guest molecules.

| Guest Molecule Type | Potential Candidates | Desired Property Modification |

| Alcohols | Ethanol (B145695), tert-Butanol, Propylene Glycol | Altered dissolution rate, improved thermal stability. |

| Ethers | Dioxane, Tetrahydrofuran (THF) | Modified hygroscopicity, different crystal habit. |

| Ketones | Acetone, Methyl Ethyl Ketone | Changes in solid-state reactivity and stability. |

Development of Advanced In-Situ and Real-Time Characterization Techniques

Understanding the dynamic processes of clathrate formation, guest molecule exchange, and decomposition is crucial for controlling the quality and stability of this compound. While traditional characterization methods like X-ray powder diffraction (XRPD), Raman spectroscopy, and differential scanning calorimetry (DSC) are effective for analyzing the final product, they often miss the transient states involved in these processes. mdpi.comnih.gov

The future of this compound studies will rely on the development and application of advanced in-situ and real-time characterization techniques. These methods allow researchers to "watch" the structural and chemical changes as they happen.

Key emerging techniques include:

Time-Resolved Synchrotron X-ray Diffraction: This powerful technique can capture diffraction patterns on very short timescales, making it possible to monitor the crystallization process of this compound from solution, identify transient intermediates, and study the kinetics of phase transformations in real-time. mdpi.com

In-Situ Raman and NMR Spectroscopy: By integrating Raman or solid-state NMR probes directly into a reaction or crystallization vessel, researchers can track the chemical environment and molecular structure during clathrate formation. nih.govelsevierpure.com This can provide detailed information on guest-host interactions and the conversion of amorphous warfarin sodium to the crystalline clathrate form. mdpi.comnih.gov

Environmental Transmission Electron Microscopy (ETEM): ETEM allows for the direct visualization of crystal nucleation and growth at the nanoscale under controlled temperature and atmospheric conditions, offering unprecedented insights into the fundamental mechanisms of clathrate formation.

| Technique | Information Gained | Application to this compound |

| Time-Resolved Synchrotron XRD | Crystal structure evolution, phase transition kinetics. mdpi.com | Studying the rapid crystallization from isopropanol solution; monitoring the loss of crystallinity under humidity. researchgate.net |